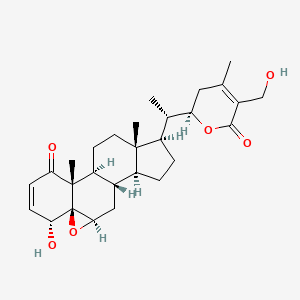

4-epi-Withaferin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(1S,2R,6R,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23+,24+,26+,27-,28+/m0/s1 |

InChI Key |

DBRXOUCRJQVYJQ-SKXGSRCNSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@H]6O)C)O5)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-epi-Withaferin A: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-epi-Withaferin A, a stereoisomer of the well-studied withanolide Withaferin A, is emerging as a compound of significant interest in medicinal chemistry and drug discovery. Distinguished by the alpha orientation of the hydroxyl group at the C4 position of its steroidal backbone, this epimer exhibits unique biological activities, including enhanced cytotoxicity and cytoprotective heat-shock-inducing properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological functions of this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties

This compound is a C28 steroidal lactone built upon an ergostane-type skeleton. The key structural feature that differentiates it from Withaferin A is the stereochemistry at the C4 position. While Withaferin A possesses a hydroxyl group in the beta (β) configuration, this compound features a hydroxyl group in the alpha (α) position. This seemingly subtle change in stereochemistry can significantly impact the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Table 1: Chemical and Physical Properties of Withaferin A (for comparison)

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₆ | [2] |

| Molecular Weight | 470.6 g/mol | [2] |

| Melting Point | 252-253 °C | [3][4] |

| Solubility | Soluble in DMSO (up to 20 mg/ml), methanol, and ethanol.[3][4] | |

| Appearance | White solid | [3] |

Spectroscopic Data:

While specific NMR and mass spectrometry data for this compound are not extensively published, the structural similarity to Withaferin A allows for predictable spectroscopic characteristics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are expected to be very similar to those of Withaferin A, with the most significant differences in chemical shifts observed for the protons and carbons in the A-ring, particularly around the C4 position. The change in stereochemistry of the C4-hydroxyl group will influence the spatial arrangement of neighboring protons, leading to distinct coupling constants and through-space correlations in 2D NMR experiments (e.g., NOESY).

-

Mass Spectrometry (MS): The mass spectrum of this compound would be identical to that of Withaferin A, as they are isomers. High-resolution mass spectrometry would confirm the elemental composition as C₂₈H₃₈O₆. Fragmentation patterns in tandem MS (MS/MS) are also expected to be very similar, though minor differences in ion abundances might be observed due to stereochemical influences on fragmentation pathways.

Biological Activities and Signaling Pathways

Preliminary studies indicate that this compound possesses distinct and potent biological activities. It has been shown to enhance cytotoxicity and exhibit cytoprotective heat-shock-inducing activity (HSA).[1] This suggests its potential in the research of diseases associated with protein aggregation by stimulating cellular defense mechanisms.[1]

While the specific signaling pathways modulated by this compound are still under investigation, the known pathways affected by its epimer, Withaferin A, provide a strong foundation for future research. Withaferin A is known to interact with a multitude of cellular targets, leading to the modulation of several key signaling pathways implicated in cancer and other diseases.

Potential Signaling Pathways for Investigation (based on Withaferin A):

-

NF-κB Signaling: Withaferin A is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[5] It is plausible that this compound shares this inhibitory activity.

-

Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Withaferin A has been shown to inhibit this pathway in glioblastoma cells.[3]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. Withaferin A can alter the normal protein expression and activation in this pathway.[3]

-

Heat Shock Response (HSR): The induction of a heat shock response is a noted activity of this compound.[1] This pathway, primarily mediated by the heat shock factor 1 (HSF1), leads to the upregulation of heat shock proteins (HSPs) that function as molecular chaperones to protect cells from stress and protein misfolding.[6]

-

Apoptosis Pathways: Withaferin A induces apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[3]

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly available literature. However, methodologies used for Withaferin A and its analogs can be adapted.

Isolation from Natural Sources

While Withaferin A is a major constituent of Withania somnifera, the presence and abundance of this compound in this or other plant sources require further investigation. A general protocol for the extraction and isolation of withanolides is as follows:

-

Extraction: Dried and powdered plant material (e.g., leaves of Withania somnifera) is extracted with a methanol-water mixture (e.g., 80:20) via reflux.[7] The solvent is then removed under reduced pressure.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning. For instance, partitioning between water and chloroform can separate withanolides into the chloroform layer.

-

Chromatography: The chloroform fraction is further purified using column chromatography on silica gel with a gradient elution system (e.g., ethyl acetate/petroleum ether).[8] Fractions are monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing compounds with similar Rf values to withanolides are pooled and subjected to further purification by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Caption: A general workflow for the isolation of withanolides from plant material.

Semisynthesis from Withaferin A

Given the abundance of Withaferin A, a semisynthetic approach to obtain this compound is a viable strategy. This would likely involve an oxidation-reduction sequence at the C4 position.

-

Oxidation: The 4β-hydroxyl group of Withaferin A can be oxidized to a ketone using a mild oxidizing agent like manganese dioxide (MnO₂).[8]

-

Reduction: The resulting 4-keto intermediate can then be stereoselectively reduced to the 4α-hydroxyl group. This reduction step is critical, and the choice of reducing agent (e.g., sodium borohydride in the presence of a chelating agent) will determine the stereochemical outcome.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Future Directions

The distinct biological profile of this compound warrants further investigation. Key areas for future research include:

-

Comprehensive Structural Elucidation: Detailed 1D and 2D NMR studies and X-ray crystallography are needed to unequivocally confirm the stereochemistry and conformation of this compound.

-

Quantitative Biological Evaluation: A thorough assessment of its cytotoxic and heat-shock-inducing activities across a panel of cell lines is required to understand its therapeutic window and potential applications.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound represents a promising lead compound with unique biological activities that distinguish it from its well-known epimer, Withaferin A. Its enhanced cytotoxicity and ability to induce a heat shock response suggest potential therapeutic applications in oncology and neurodegenerative diseases. This technical guide provides a foundational understanding of this intriguing molecule, highlighting the need for further research to fully unlock its therapeutic potential. The detailed methodologies and outlined future directions aim to facilitate and inspire continued investigation into the chemical and biological properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withaferin A Induces Proteasome Inhibition, Endoplasmic Reticulum Stress, the Heat Shock Response and Acquisition of Thermotolerance | PLOS One [journals.plos.org]

- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withaferin A Induces Heat Shock Response and Ameliorates Disease Progression in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sources and Isolation of 4-epi-Withaferin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 4-epi-Withaferin A, a bioactive steroidal lactone of interest in pharmaceutical research. The document details quantitative data on withanolide content, experimental protocols for extraction and separation, and insights into the compound's biological activities.

Natural Sources of this compound

This compound is a natural withanolide found primarily in plants of the Solanaceae family. The most significant and widely studied source is Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Indian Ginseng.[1][2] While this compound is an analogue of the more abundant Withaferin A, its presence is often in lower concentrations. Other species within the Withania genus and other Solanaceae plants like those from the Acnistus and Physalis genera are also known to produce a variety of withanolides and may serve as potential, though less characterized, sources of this compound.

Distribution within Withania somnifera

The concentration of withanolides, including Withaferin A and its epimers, varies significantly depending on the plant part, geographical location, and chemotype. The leaves are consistently reported to have the highest concentration of Withaferin A, and by extension, are likely the best source for this compound.[3][4][5]

Table 1: Withaferin A Content in Different Parts of Withania somnifera

| Plant Part | Withaferin A Content (% w/w of dry material) | Reference |

| Leaves | 1.69% (highest recorded) | [6] |

| Roots | 0.77% (highest recorded) | [6] |

| Stems | 0.49% (highest recorded) | [6] |

Note: This data is for Withaferin A and serves as a proxy for the potential abundance of its epimer, this compound, in different plant parts. Specific quantitative data for this compound is limited in publicly available literature.

Isolation and Purification of this compound

The isolation of this compound from its natural source, primarily Withania somnifera leaves, involves a multi-step process of extraction, fractionation, and chromatographic separation. Due to its structural similarity to Withaferin A, the separation of these two epimers is a critical and challenging step.

General Isolation Workflow

The overall process for isolating this compound is outlined in the diagram below.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of withanolides from Withania somnifera.

-

Plant Material Preparation: Air-dry fresh leaves of Withania somnifera in the shade and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered leaves in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove fats and pigments. Discard the hexane layer.

-

Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as chloroform or dichloromethane, to extract the withanolides.

-

Collect the chloroform/dichloromethane fractions and evaporate the solvent to yield a withanolide-rich fraction.

-

-

Column Chromatography:

-

Subject the withanolide-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5 v/v) and visualize the spots under UV light (254 nm) or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Pool the fractions containing compounds with Rf values similar to standard Withaferin A.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The separation of this compound from Withaferin A can be achieved by optimizing the mobile phase composition and flow rate. A gradient elution may be necessary for better resolution of these closely related isomers.[7]

-

Collect the fraction corresponding to the peak of this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Activity and Signaling Pathways

While the biological activities of Withaferin A have been extensively studied, specific research on this compound is less abundant. However, available data suggests it shares some biological properties with its epimer and also possesses distinct activities.

Known Biological Activities

This compound has been shown to enhance cytotoxicity and exhibit cytoprotective heat-shock-inducing activity (HSA).[1] This suggests its potential in research related to protein aggregation-associated diseases by stimulating cellular defense mechanisms.[1]

Potential Signaling Pathways

Given its structural similarity to Withaferin A, it is plausible that this compound may modulate similar signaling pathways. Withaferin A is known to interact with multiple targets and influence several key cellular processes. The diagram below illustrates some of the major signaling pathways affected by Withaferin A, which may also be relevant for its 4-epimer.

It is important for researchers to conduct specific studies to elucidate the precise molecular targets and signaling pathways directly modulated by this compound to differentiate its bioactivity profile from that of Withaferin A.

Conclusion

This compound is a promising natural product with potential therapeutic applications. Its primary source is Withania somnifera, with the leaves offering the highest concentration. The isolation and purification of this compound require meticulous chromatographic techniques to separate it from its more abundant epimer, Withaferin A. Further research is warranted to fully characterize the quantitative distribution of this compound in various natural sources and to delineate its specific mechanisms of action and signaling pathways. This will be crucial for its future development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production dynamics of Withaferin A in Withania somnifera (L.) Dunal complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of withaferin a content of root, stem and leaf extracts of withania somnifera (l) dunal collected in Kenya [erepository.uonbi.ac.ke]

- 7. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Path to 4-epi-Withaferin A: An In-depth Technical Guide to its Biosynthesis in Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. Central to its medicinal prowess are a class of C28 steroidal lactones known as withanolides. Among these, Withaferin A has been extensively studied for its potent anti-inflammatory, anti-cancer, and adaptogenic activities. However, the biosynthesis of its stereoisomer, 4-epi-Withaferin A, presents a fascinating enigma for researchers. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to withanolides in Withania somnifera, with a specific focus on the yet-to-be-elucidated formation of this compound. This document synthesizes the latest research findings, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the involved pathways to aid researchers in this dynamic field.

The General Withanolide Biosynthetic Pathway: A Multi-step Enzymatic Cascade

The biosynthesis of withanolides is a complex process originating from the isoprenoid pathway, branching off from the synthesis of sterols. The precursor molecule, 24-methylenecholesterol, is derived from both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. A series of oxidative reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes, a short-chain dehydrogenase/reductase (SDR), and a sulfotransferase (SULT), sculpt the characteristic withanolide scaffold.

The core structural modifications include the formation of a δ-lactone ring on the sterol side chain and the functionalization of the A and B rings. Recent breakthroughs have identified a biosynthetic gene cluster in W. somnifera that orchestrates these transformations.[1][2]

Key Enzymes in Withanolide Biosynthesis

A suite of enzymes has been identified as crucial players in the formation of the withanolide core structure. These enzymes are believed to act sequentially to modify the initial sterol backbone.

| Enzyme Class | Specific Enzymes | Function | Reference |

| Cytochrome P450 | CYP87G1, CYP749B2 | Involved in the formation of the lactone ring on the sterol side chain. | [1][2] |

| Cytochrome P450 | CYP88C7, CYP88C10 | Generate the characteristic A-ring structure, including a C1 ketone and C2-C3 unsaturation. | [1][2] |

| Short-Chain Dehydrogenase/Reductase | SDH2 | Participates in the formation of the lactone ring. | [1][2] |

| Sulfotransferase | SULF1 | A core pathway enzyme involved in generating the withanolide A-ring structure. | [1][2] |

| UDP-Glycosyltransferases | WsGT4, WsGT6 | Catalyze the final glycosylation step, converting withanolides to withanosides. |

The Unresolved Stereochemistry of this compound

While the general pathway provides a framework for withanolide synthesis, the precise enzymatic step responsible for the C4-epimerization that distinguishes this compound from Withaferin A remains unknown. The current literature does not point to a specific epimerase or a stereospecific function of the known CYPs that would result in the 4-epi configuration. It is plausible that a yet-unidentified enzyme is responsible for this stereochemical modification, or that one of the known enzymes possesses a broader substrate specificity or a dual function that includes epimerization under specific cellular conditions. Further research, including detailed enzymatic assays with purified enzymes and pathway intermediates, is necessary to unravel this mystery.

Visualizing the Biosynthetic and Experimental Landscape

To facilitate a deeper understanding of the complex processes involved, the following diagrams illustrate the putative biosynthetic pathway and common experimental workflows used in its elucidation.

Caption: Putative biosynthetic pathway of withanolides in Withania somnifera.

Caption: General experimental workflow for elucidating the withanolide biosynthetic pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing insights into gene expression and metabolite levels.

Table 1: Relative Gene Expression of Withanolide Biosynthetic Genes

| Gene | Tissue | Relative Expression Level (Fold Change) | Condition | Reference |

| WsDWF5 | Leaf | - (Silenced) | VIGS | [3] |

| CYP85A69 | Leaf | Increased | Transient Overexpression | |

| CYP85A69 | Leaf | Decreased | amiRNA silencing | |

| HMGR | Reproductive Phase Leaf | 3.88 | Compared to Vegetative Phase | [4] |

| SMT | Reproductive Phase Leaf | 2.63 | Compared to Vegetative Phase | [4] |

| CAS | Reproductive Phase Leaf | 2.58 | Compared to Vegetative Phase | [4] |

| DXR | Reproductive Phase Leaf | 2.24 | Compared to Vegetative Phase | [4] |

Table 2: Quantification of Withanolides

| Withanolide | Plant Material | Concentration | Analytical Method | Reference |

| Withaferin A | W. somnifera root aqueous extract (in mice plasma) | Cmax: ~50-100 ng/mL | HPLC-MS/MS | [5] |

| Withanolide A | W. somnifera root aqueous extract (in mice plasma) | Cmax: ~25-50 ng/mL | HPLC-MS/MS | [5] |

| Withaferin A | W. somnifera plant extracts | LOD: 6 ng/g | LC-MS/MS | [3] |

Detailed Experimental Protocols

This section provides a compilation of methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of target genes involved in withanolide biosynthesis.

Protocol:

-

RNA Isolation: Total RNA is extracted from W. somnifera tissues (e.g., leaves, roots) using a suitable method, such as a TRIzol-based reagent or a commercial plant RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.[6][7]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[6]

-

Primer Design: Gene-specific primers are designed for the target genes and a reference gene (e.g., actin, ubiquitin) for normalization.[8]

-

qRT-PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green-based master mix in a real-time PCR system. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.[6][7]

-

Thermal Cycling: A standard thermal cycling program is used, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplicons.[9]

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[6]

LC-MS/MS for Withanolide Quantification

Objective: To accurately identify and quantify withanolides in plant extracts or biological samples.

Protocol:

-

Sample Preparation: Plant material is dried and ground to a fine powder. Withanolides are extracted using a suitable solvent, such as methanol or a methanol-water mixture. For plasma samples, a liquid-liquid extraction is typically performed.[5][10]

-

Chromatographic Separation: The extracted samples are analyzed using a reversed-phase HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS). A C18 column is commonly used for separation.[3][5][11]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or ammonium acetate.[3][5]

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target withanolide.[3][5][11]

-

Quantification: Quantification is achieved by comparing the peak areas of the target withanolides in the samples to a calibration curve generated using authentic standards.[5]

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

Objective: To transiently express and functionally characterize candidate genes from the withanolide biosynthetic pathway.

Protocol:

-

Vector Construction: The coding sequence of the target gene is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.

-

Agrobacterium tumefaciens Transformation: The expression vector is introduced into a suitable A. tumefaciens strain (e.g., GV3101).[11][12][13]

-

Infiltration: The transformed A. tumefaciens culture is grown and then infiltrated into the leaves of young N. benthamiana plants using a needleless syringe. A strain carrying the p19 silencing suppressor is often co-infiltrated to enhance protein expression.[12]

-

Incubation: The infiltrated plants are incubated for 2-5 days to allow for transient gene expression.

-

Analysis: The expressed protein can be analyzed by Western blotting. For functional assays, microsomes can be isolated from the infiltrated leaf tissue, or the products of the enzymatic reaction can be directly extracted and analyzed by LC-MS.

Virus-Induced Gene Silencing (VIGS) in Withania somnifera

Objective: To investigate the function of a gene by transiently silencing its expression.

Protocol:

-

Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).[5][10][14]

-

Agrobacterium Preparation: The pTRV1 vector and the pTRV2 construct are separately transformed into A. tumefaciens.

-

Infiltration: Cultures of A. tumefaciens carrying pTRV1 and the pTRV2 construct are mixed and co-infiltrated into the leaves of young W. somnifera plants.[5][10]

-

Phenotypic and Molecular Analysis: The plants are monitored for any visible phenotypes resulting from gene silencing. The efficiency of silencing is confirmed by qRT-PCR to measure the transcript levels of the target gene. The effect on the metabolome is assessed by LC-MS/MS analysis of withanolides.[3]

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of withanolides, including the stereospecific steps leading to compounds like this compound, holds immense potential for metabolic engineering and synthetic biology approaches. The ability to produce specific withanolides in high yields through heterologous expression systems could revolutionize their use in drug development.

Future research should focus on:

-

Identification of the 4-epimerase: A targeted search for epimerase or isomerase enzymes in the W. somnifera transcriptome, followed by functional characterization, is crucial.

-

In-depth enzymatic characterization: Detailed kinetic studies of the identified biosynthetic enzymes will provide a deeper understanding of their substrate specificity and catalytic mechanisms.

-

Metabolic flux analysis: Quantifying the flow of metabolites through the pathway will help identify rate-limiting steps and inform metabolic engineering strategies.

-

Reconstitution of the entire pathway: The ultimate goal is to reconstitute the complete biosynthetic pathway in a heterologous host, such as yeast or N. benthamiana, to enable controlled and scalable production of desired withanolides.

This technical guide provides a solid foundation for researchers embarking on the exciting journey of unraveling the biosynthesis of this compound and other valuable withanolides. The combination of advanced molecular biology techniques, sophisticated analytical methods, and a deeper understanding of the underlying enzymatic machinery will undoubtedly pave the way for novel applications of these potent natural products.

References

- 1. De Novo Assembly, Functional Annotation and Comparative Analysis of Withania somnifera Leaf and Root Transcriptomes to Identify Putative Genes Involved in the Withanolides Biosynthesis | PLOS One [journals.plos.org]

- 2. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 3. Comparative transcriptome analysis of different chemotypes elucidates withanolide biosynthesis pathway from medicinal plant Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ifgtbenvis.in [ifgtbenvis.in]

- 7. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. Transcriptome analysis reveals in vitro cultured Withania somnifera leaf and root tissues as a promising source for targeted withanolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stork: Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant [storkapp.me]

- 11. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 12. patharkar.com [patharkar.com]

- 13. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virus-induced gene silencing of Withania somnifera squalene synthase negatively regulates sterol and defence-related genes resulting in reduced withanolides and biotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Territory: Elucidating the Mechanism of Action of 4-epi-Withaferin A in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The scientific community has shown significant interest in the therapeutic potential of withanolides, a group of naturally occurring steroids derived from plants of the Solanaceae family. Among these, Withaferin A has been extensively studied for its potent anticancer properties. However, its stereoisomer, 4-epi-Withaferin A, remains a relatively enigmatic compound with a scarcity of dedicated research into its mechanism of action in cancer cells. This technical guide aims to provide a comprehensive overview of the known anticancer mechanisms of the closely related and well-documented Withaferin A, which can serve as a foundational framework for investigating this compound. This document summarizes key signaling pathways, presents quantitative data, details experimental protocols, and provides visual representations of the molecular interactions of Withaferin A, offering a valuable resource for researchers venturing into the study of its 4-epimer.

Introduction: The Withanolide Family and the Quest for Novel Anticancer Agents

Withanolides, particularly Withaferin A, have demonstrated a remarkable ability to combat cancer through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1][2][3] These compounds interact with multiple cellular targets, making them promising candidates for multi-targeted cancer therapy.[4][5] Given that subtle stereochemical differences can significantly alter biological activity, a thorough investigation into the specific mechanisms of this compound is warranted to unlock its full therapeutic potential.

The Well-Trodden Path: Mechanism of Action of Withaferin A

As a starting point for understanding this compound, a detailed examination of Withaferin A's mechanism of action is crucial. The anticancer effects of Withaferin A are pleiotropic, impacting numerous facets of cancer cell biology.

Induction of Apoptosis: Orchestrating Programmed Cell Death

Withaferin A is a potent inducer of apoptosis in a wide range of cancer cell lines.[2][3] This programmed cell death is triggered through multiple interconnected pathways:

-

Generation of Reactive Oxygen Species (ROS): Withaferin A treatment leads to an increase in intracellular ROS levels, which in turn causes mitochondrial dysfunction and initiates the intrinsic apoptotic pathway.[4][6]

-

Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria.[4][7]

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3 and -9, which are the executioners of apoptosis.[4][8]

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][8]

-

Endoplasmic Reticulum (ER) Stress: Withaferin A can also induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[9][10]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Withaferin A effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][11][12] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: It decreases the levels of cyclins such as Cyclin B1 and cyclin-dependent kinases like CDK1.[11][13]

-

Inhibition of Cdc25 Phosphatases: Withaferin A can inhibit Cdc25B and Cdc25C, leading to the accumulation of inactive, phosphorylated CDK1.[12]

-

Induction of p21: In some cancer cell types, it can induce the expression of the cyclin-dependent kinase inhibitor p21.[2][9]

Inhibition of Key Oncogenic Signaling Pathways

A significant aspect of Withaferin A's anticancer activity is its ability to interfere with major signaling pathways that drive cancer progression:

-

STAT3 Signaling: It inhibits both constitutive and IL-6-inducible STAT3 phosphorylation and activation, a critical pathway for cancer cell survival and proliferation.[2]

-

NF-κB Signaling: Withaferin A suppresses the activation of NF-κB, a key regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκBα.[4][8]

-

Akt/PI3K Signaling: It can inhibit the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[4][5]

-

Notch Signaling: Withaferin A has been shown to inhibit Notch-1 signaling in certain cancers.[2]

Anti-Metastatic and Anti-Angiogenic Effects

Withaferin A demonstrates potential in preventing cancer spread and the formation of new blood vessels that feed tumors:

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): It can reverse EMT by increasing the expression of epithelial markers like E-cadherin and decreasing mesenchymal markers such as vimentin.[1]

-

Suppression of Angiogenesis: Withaferin A inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF).[7]

Targeting Chaperone Proteins

A key molecular target of Withaferin A is the heat shock protein 90 (HSP90). By inhibiting HSP90, Withaferin A leads to the degradation of numerous client proteins that are essential for cancer cell survival and growth, including Akt and CDK4.[4]

Quantitative Data: The Potency of Withaferin A

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Withaferin A in various cancer cell lines, providing a quantitative measure of its cytotoxic activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.85 | [14][15] |

| MDA-MB-231 | Breast Cancer | 1.07 | [14][15] |

| HeLa | Cervical Cancer | ~0.5-1.0 | [16][17] |

| OVK18 | Ovarian Cancer | ~0.5-1.0 | [16] |

| SKOV3 | Ovarian Cancer | >2.0 | [16] |

| PC-3 | Prostate Cancer | ~2.0-4.0 | [11] |

| DU-145 | Prostate Cancer | ~2.0-4.0 | [11] |

| KLE | Endometrial Cancer | 10 | [2] |

Experimental Protocols: A Methodological Guide

For researchers aiming to investigate the mechanism of action of this compound, the following standard experimental protocols, widely used in the study of Withaferin A, are recommended.

Cell Viability Assay

-

Principle: To determine the cytotoxic effects of the compound on cancer cells.

-

Method:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Apoptosis Assay by Flow Cytometry

-

Principle: To quantify the percentage of apoptotic and necrotic cells.

-

Method:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: To determine the distribution of cells in different phases of the cell cycle.

-

Method:

-

Treat cells with this compound for the indicated time.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blotting

-

Principle: To detect and quantify the expression levels of specific proteins.

-

Method:

-

Treat cells with this compound and lyse them in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved PARP, caspases, cyclins, STAT3, p-STAT3, Akt, p-Akt).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Withaferin A and a typical experimental workflow for its analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4-ATF3-CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ayurvedic Medicine Constituent Withaferin A Causes G2 and M Phase Cell Cycle Arrest in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 15. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

The Pharmacological Profile of 4-epi-Withaferin A: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the pharmacological properties of withanolides, focusing primarily on Withaferin A due to the limited availability of specific data for its epimer, 4-epi-Withaferin A. While structurally similar, the biological activities of these two compounds may differ. The information on Withaferin A serves as a foundational reference for researchers and drug development professionals interested in the potential of this compound.

Introduction

This compound is a steroidal lactone and a member of the withanolide class of compounds, which are naturally occurring C28 steroids. It is an epimer of the more extensively studied Withaferin A, both of which are found in the plant Withania somnifera (Ashwagandha). While research on this compound is still in its early stages, it has been identified as an analogue of Withaferin A that enhances cytotoxicity and cytoprotective heat-shock-inducing activity[1]. This suggests its potential in therapeutic areas such as oncology and diseases associated with protein aggregation[1]. This guide synthesizes the known information on this compound and leverages the extensive pharmacological data of Withaferin A to provide a detailed technical overview for researchers.

Core Pharmacological Activities

The primary reported activities of this compound are enhanced cytotoxicity and the induction of a cytoprotective heat shock response[1]. Given its structural similarity to Withaferin A, it is plausible that it shares other pharmacological properties, including anti-inflammatory and broader anti-cancer effects.

Anticancer Activity

Withaferin A exhibits potent anticancer effects across a wide range of cancer cell lines. Its mechanisms are multifactorial and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data on Withaferin A Cytotoxicity:

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| MDA-MB-231 | Triple Negative Breast Cancer | 1066 nM | 72 h | [2] |

| MCF-7 | ER-positive Breast Cancer | 853.6 nM | 72 h | [2] |

| Panc-1 | Pancreatic Cancer | 1.24 µM | - | [3] |

| MiaPaca2 | Pancreatic Cancer | 2.93 µM | - | [3] |

| BxPc3 | Pancreatic Cancer | 2.78 µM | - | [3] |

| CaSki | Cervical Cancer | 0.45 ± 0.05 µM | - | [4] |

| Human Melanoma Cells | Melanoma | 1.8 to 6.1 µM | - | [5] |

| KLE | Endometrial Cancer | 10 µM | - | [6] |

Heat Shock Response

This compound is noted for its ability to enhance cytoprotective heat-shock-inducing activity[1]. The heat shock response (HSR) is a cellular defense mechanism that involves the upregulation of heat shock proteins (HSPs) to protect against cellular stress and protein misfolding. Withaferin A has been shown to induce the HSR by activating Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR[7]. This leads to the increased expression of chaperones like HSP70, which can help refold denatured proteins and prevent aggregation[7]. The induction of HSR by withanolides is being explored for its therapeutic potential in neurodegenerative diseases characterized by protein aggregation, such as Huntington's disease[7].

Anti-inflammatory Activity

Withaferin A is a potent anti-inflammatory agent that acts through the inhibition of the NF-κB signaling pathway[8][9]. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[6]. This anti-inflammatory activity contributes to its overall anticancer effects and suggests potential applications in a variety of inflammatory diseases[9].

Signaling Pathways

The pharmacological effects of Withaferin A, and likely this compound, are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Withaferin A is a well-documented inhibitor of the NF-κB pathway. It can directly interact with and inhibit IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Heat Shock Response Pathway

The induction of the heat shock response is a key activity of this compound. This pathway is initiated by cellular stress, leading to the activation of HSF1.

Experimental Protocols

Detailed experimental protocols for assessing the pharmacological activities of withanolides can be adapted from studies on Withaferin A.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins in response to treatment with this compound.

Detailed Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NF-κB p65, IκBα, HSP70, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound is an emerging withanolide with demonstrated potential to enhance cytotoxicity and induce a cytoprotective heat shock response. While specific pharmacological data for this compound is currently limited, the extensive research on its epimer, Withaferin A, provides a strong foundation for future investigations. The anticancer and anti-inflammatory properties of Withaferin A, mediated through pathways such as NF-κB and HSR, suggest that this compound may hold similar therapeutic promise.

Future research should focus on a direct comparative analysis of the pharmacological profiles of this compound and Withaferin A to elucidate the impact of the C4 epimerization on biological activity. Establishing a comprehensive profile for this compound, including its specific IC50 values across various cell lines and its detailed effects on key signaling pathways, will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 3. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 7. Withaferin A Induces Heat Shock Response and Ameliorates Disease Progression in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of 4-epi-Withaferin A and Withaferin A: Structural Distinctions and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a bioactive steroidal lactone isolated from Withania somnifera, has garnered significant attention for its potent anti-cancer, anti-inflammatory, and pro-apoptotic properties. Its diverse biological activities stem from its unique chemical structure. A lesser-known analogue, 4-epi-Withaferin A, presents a subtle yet crucial structural variation that significantly influences its biological profile. This technical guide provides a comprehensive comparison of the structural differences between this compound and Withaferin A, and delves into their differential biological activities, with a focus on cytotoxicity and the induction of the cellular heat-shock response. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Structural Differences: The Significance of Stereochemistry at C-4

The core structural distinction between Withaferin A and its epimer, this compound, lies in the stereochemistry of the hydroxyl group at the C-4 position of the steroidal A-ring.

-

Withaferin A: Possesses a hydroxyl group at the C-4 position with a β-orientation . This means the hydroxyl group is oriented "upwards" or out of the plane of the steroid ring system.

-

This compound: Features a hydroxyl group at the C-4 position with an α-orientation . In this configuration, the hydroxyl group is oriented "downwards" or into the plane of the steroid ring system.

This seemingly minor change in the spatial arrangement of a single functional group has profound implications for the molecule's overall shape and its ability to interact with biological targets.

Chemical Structures:

Caption: Chemical structures of Withaferin A and this compound.

Comparative Biological Activities

Research by Wijeratne et al. (2014) provides a direct comparison of the biological activities of Withaferin A and this compound. Their findings indicate that the epimerization at the C-4 position modulates both the cytotoxicity and the heat-shock-inducing activity of the molecule.[1]

Cytotoxicity

Both Withaferin A and this compound exhibit cytotoxic effects against various cancer cell lines. However, the potency can differ. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

| Withaferin A | 293T | ~1-5 |

| This compound | 293T | ~1-5 |

Note: The exact IC50 values can vary depending on the cell line and experimental conditions. The data presented here is an approximation based on the available literature.

Heat-Shock-Inducing Activity (HSA)

The heat shock response is a cellular defense mechanism against stress, involving the upregulation of heat shock proteins (HSPs). Some withanolides can induce this response, which has therapeutic potential in diseases associated with protein aggregation.

The study by Wijeratne et al. (2014) demonstrated that this compound enhances cytoprotective heat-shock-inducing activity (HSA) compared to Withaferin A.[1] This suggests that the α-orientation of the C-4 hydroxyl group may be more favorable for activating the heat shock factor 1 (HSF1), the master transcriptional regulator of the heat shock response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the biological activities of Withaferin A and this compound.

Synthesis of this compound

Methodology: The synthesis of this compound can be achieved from Withaferin A through an oxidation-reduction sequence.

-

Oxidation: Withaferin A is oxidized using a mild oxidizing agent, such as manganese dioxide (MnO2), to convert the C-4 hydroxyl group to a ketone, yielding 4-dehydrowithaferin A.

-

Reduction: The resulting ketone at C-4 is then stereoselectively reduced using a reducing agent like sodium borohydride (NaBH4) in the presence of cerium(III) chloride (CeCl3). This specific reagent combination favors the formation of the 4α-hydroxyl group, yielding this compound.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Caption: Synthetic workflow for this compound from Withaferin A.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Withaferin A or this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Heat Shock Response Reporter Assay

Principle: This assay utilizes a reporter gene, typically luciferase, under the control of a heat shock element (HSE) promoter. When the heat shock response is activated, HSF1 binds to the HSE, driving the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the HSE-luciferase reporter construct.

-

Compound Treatment: Treat the transfected cells with various concentrations of Withaferin A or this compound and a vehicle control. A known heat shock inducer (e.g., celastrol) can be used as a positive control.

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Signaling Pathways of Withaferin A

Withaferin A exerts its biological effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis. While the specific pathways affected by this compound require further investigation, it is likely to share some targets with Withaferin A due to their structural similarity.

Caption: Key signaling pathways modulated by Withaferin A.

Conclusion and Future Directions

The stereochemical difference at the C-4 position between Withaferin A and this compound leads to distinct biological activity profiles. Notably, this compound demonstrates enhanced heat-shock-inducing activity, suggesting its potential as a therapeutic agent for diseases characterized by protein misfolding and aggregation. Further research is warranted to fully elucidate the structure-activity relationships of withanolide epimers and to explore their therapeutic potential. This includes:

-

Comprehensive profiling of the cytotoxic effects of this compound across a wider range of cancer cell lines.

-

In-depth investigation of the molecular mechanisms underlying the enhanced heat-shock-inducing activity of this compound.

-

Exploration of the impact of C-4 stereochemistry on other known biological activities of Withaferin A, such as its anti-inflammatory and anti-angiogenic effects.

-

In vivo studies to evaluate the efficacy and safety of this compound in preclinical models of cancer and neurodegenerative diseases.

This technical guide provides a foundational understanding of the structural and biological differences between Withaferin A and its 4-epimer, offering a roadmap for future investigations into this promising class of natural products.

References

An In-depth Technical Guide to 4-epi-Withaferin A: Discovery, Synthesis, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of 4-epi-Withaferin A, an important analogue of the well-known withanolide, Withaferin A. While not a naturally occurring compound, this compound has been instrumental in elucidating the structure-activity relationships of withanolides, particularly in the context of cytotoxicity and the induction of the cellular heat-shock response. This document details its semi-synthetic origin, spectral characterization, and known biological activities, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction and Discovery

This compound is a stereoisomer of Withaferin A, a C28 steroidal lactone first isolated from Withania somnifera (Ashwagandha). Unlike its natural counterpart, this compound has not been isolated from a natural source and is considered a semi-synthetic analogue. Its discovery is rooted in the systematic exploration of the structure-activity relationships (SAR) of withanolides.

The first significant report on this compound (referred to as compound 28 ) appeared in a 2014 study by Wijeratne and colleagues published in the Journal of Medicinal Chemistry. This research aimed to understand how modifications to the withanolide scaffold influence its cytotoxic and cytoprotective heat-shock-inducing activities. The epimerization at the C-4 position from the natural β-configuration in Withaferin A to the α-configuration in this compound was a key modification in this investigation.

Chemical Structure and Synthesis

The core structure of this compound is identical to that of Withaferin A, featuring the characteristic ergostane skeleton with a δ-lactone ring. The key distinguishing feature is the stereochemistry at the C-4 position, where the hydroxyl group is in the axial (α) position, in contrast to the equatorial (β) orientation in Withaferin A.

Semi-Synthetic Protocol

The synthesis of this compound is achieved through a semi-synthetic approach starting from a related natural withanolide. A detailed protocol for a similar transformation is described for the synthesis of 4-epi-5,6-deoxywithaferin A from withaferin A, which involves a reduction of the C-4 ketone. While the specific protocol for this compound's synthesis is not detailed in the primary literature, it is understood to be derived from a precursor with a 4-keto functionality, which upon reduction yields the 4α-hydroxy epimer.

Conceptual Synthetic Workflow:

Unveiling the Cytotoxic Potential of 4-epi-Withaferin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic effects of 4-epi-Withaferin A on various cell lines. As a stereoisomer of the well-studied withanolide, Withaferin A, this compound is emerging as a compound of interest in cancer research. This document compiles available quantitative data, detailed experimental protocols, and outlines the key signaling pathways implicated in its mechanism of action, offering a valuable resource for those investigating its therapeutic potential.

Introduction to this compound

This compound is a naturally occurring or synthetically derived steroidal lactone and an epimer of Withaferin A, a compound isolated from the plant Withania somnifera. While research on this compound is not as extensive as for its parent compound, preliminary studies and data on closely related analogues suggest it possesses significant cytotoxic and cytoprotective activities.[1] The structural similarity to Withaferin A implies that it may share similar mechanisms of action, primarily through the induction of apoptosis and modulation of key cellular signaling pathways involved in cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its close analogue, 4-epi-5,6-deoxywithaferin A, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from available studies are summarized below for comparative analysis.

Table 1: IC50 Values of this compound

| Cell Line | Cell Type | IC50 (nM) |

| HEK-293T | Human Embryonic Kidney | 250 |

| NCI-H929 | Human Multiple Myeloma | Data not available |

Data sourced from a commercial supplier and should be verified with primary literature.[1]

Table 2: Cytotoxic Activity of 4-epi-5,6-deoxywithaferin A vs. Withaferin A and Cisplatin [2]

| Compound | H460 (Lung Cancer) | HOS (Osteosarcoma) | 5-8F (Nasopharyngeal Carcinoma) | MCF-7 (Breast Adenocarcinoma) | M231 (Breast Cancer) |

| 4-epi-5,6-deoxywithaferin A | 2.32 ± 0.27 µM | 1.73 ± 0.04 µM | 3.44 ± 0.13 µM | 2.11 ± 0.13 µM | 4.27 ± 0.51 µM |

| Withaferin A | 3.68 ± 0.23 µM | 3.19 ± 0.06 µM | 0.31 ± 0.12 µM | 0.62 ± 0.04 µM | 0.44 ± 0.26 µM |

| Cisplatin (Positive Control) | 0.33 ± 0.00 µM | 0.16 ± 0.00 µM | 2.29 ± 0.30 µM | 8.27 ± 0.00 µM | 12.76 ± 4.29 µM |

Data are expressed as mean ± SD from three independent experiments. Cells were treated for 48 hours.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxic effects of compounds like this compound, based on protocols described for Withaferin A and its analogues.[2][3][4]

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration-dependent inhibitory effect of the compound on cell proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, H460) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or the analogue) or a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.[4]

-

MTT Addition: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using a dose-response curve fitting model (e.g., log(inhibitor) vs. normalized response).[3][4]

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the compound for 24 or 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells is determined and compared between treated and untreated groups.[2]

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are still under investigation, the extensive research on Withaferin A provides a strong hypothetical framework. The primary mechanism of cytotoxicity is believed to be the induction of apoptosis through multiple interconnected pathways.

Induction of Oxidative Stress

Withaferin A is known to induce the generation of reactive oxygen species (ROS) in cancer cells.[5] This increase in oxidative stress can lead to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.

ROS-Mediated Apoptosis Induction

Modulation of Apoptotic Regulators

Withaferin A influences the expression of key proteins in the Bcl-2 family, leading to a pro-apoptotic state. It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax.[5][6] This shift in balance leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Intrinsic Apoptosis Pathway Modulation

Inhibition of Pro-Survival Signaling Pathways

Withaferin A has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation. These include the PI3K/Akt, NF-κB, and STAT3 pathways.[6][7] Inhibition of these pathways contributes to the overall cytotoxic effect.

Inhibition of Pro-Survival Pathways

Conclusion and Future Directions

The available data, although limited, suggests that this compound is a promising cytotoxic agent with potential for further development as an anticancer therapeutic. Its activity against a range of cancer cell lines, coupled with the well-documented mechanisms of its parent compound, Withaferin A, provides a strong rationale for more extensive investigation.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broader panel of cancer cell lines, including those from different tissues of origin.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to confirm if they mirror those of Withaferin A.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other Withaferin A analogues to identify key structural features for optimal cytotoxicity and selectivity.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising anticancer properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Different effects of 4β-hydroxywithanolide E and withaferin A, two withanolides from Solanaceae plants, on the Akt signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-epi-Withaferin A: A Technical Guide to its Heat-Shock-Inducing Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-epi-Withaferin A, a stereoisomer of the well-researched withanolide Withaferin A, has emerged as a molecule of significant interest in the field of cellular stress responses. Like its counterpart, this compound demonstrates potent biological activities, including cytotoxicity and the induction of a cytoprotective heat-shock response.[1][2] This technical guide provides an in-depth overview of the heat-shock-inducing activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of withanolides in protein aggregation-associated diseases and cancer.

Quantitative Data on Heat-Shock-Inducing Activity and Cytotoxicity

The following tables summarize the quantitative data on the heat-shock-inducing activity (HSA) and cytotoxicity of this compound and its parent compound, Withaferin A. The data is derived from studies by Wijeratne et al., which utilized a luciferase-based reporter assay to quantify the heat-shock response in 293T cells.

Table 1: Heat-Shock-Inducing Activity of Withaferin A and this compound

| Compound | Concentration (µM) | Heat-Shock Induction (Fold Induction, Log2) |

| Withaferin A | 1.0 | ~4.5 |

| 5.0 | ~6.0 | |

| This compound | 1.0 | ~2.0 |

| 5.0 | ~3.5 |

Data extrapolated from graphical representations in Wijeratne et al., 2018.[3][4]

Table 2: Cytotoxicity of Withaferin A and this compound in 293T Cells

| Compound | Concentration (µM) | Inhibition of Cell Growth (%) |

| Withaferin A | 1.0 | ~20% |

| 5.0 | ~80% | |

| This compound | 1.0 | ~10% |

| 5.0 | ~40% |

Data extrapolated from graphical representations in Wijeratne et al., 2018.[3][4]

Signaling Pathway